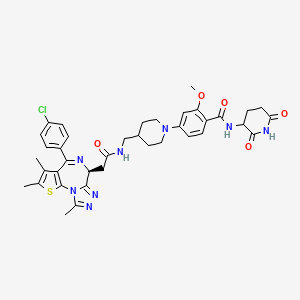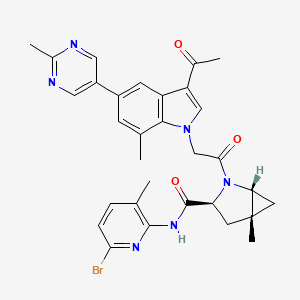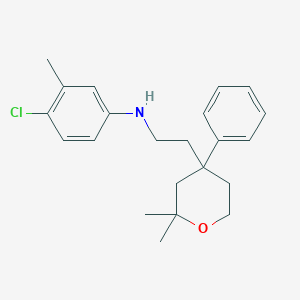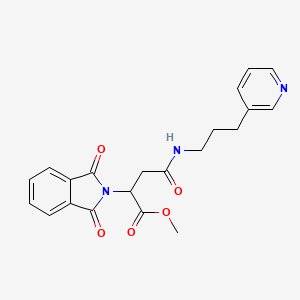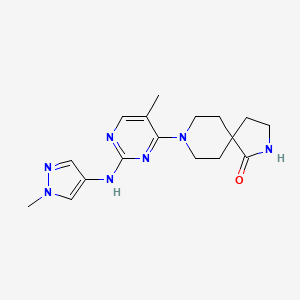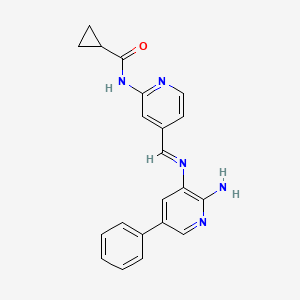
Pimpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIMPC involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate to form 2-(pyridin-2-ylmethylene)hydrazine.
Coupling Reaction: This intermediate is then coupled with 4-isocyanatobenzoyl chloride to form the desired urea derivative.
Final Product Formation: The final step involves the reaction of the urea derivative with 2-pyridinemethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
PIMPC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Scientific Research Applications
PIMPC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antioxidant and metal-chelating properties, which are important in biological systems.
Medicine: this compound’s potential therapeutic effects for Alzheimer’s disease make it a valuable compound in medical research.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
PIMPC exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition affects various molecular targets and pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound exhibits potential therapeutic effects for neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
GSK-3 Inhibitor XIII: An ATP-competitive GSK-3 inhibitor used to study diabetes and obesity.
IM-12: An effective GSK-3β inhibitor that regulates Wnt signaling.
A-674563: An Akt1 inhibitor with modest potency to PKA and selective for Akt1 over PKC.
Uniqueness of PIMPC
This compound is unique due to its dual properties as an antioxidant and metal-chelating agent, combined with its ability to inhibit GSK-3. This makes it a promising compound for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-[(2-amino-5-phenylpyridin-3-yl)iminomethyl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |
InChI Key |
PGQYAFNFZONXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


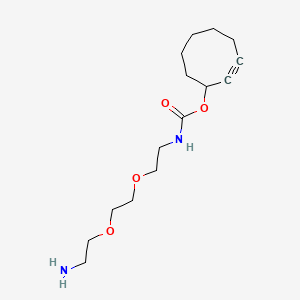
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
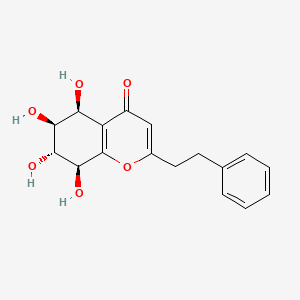
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
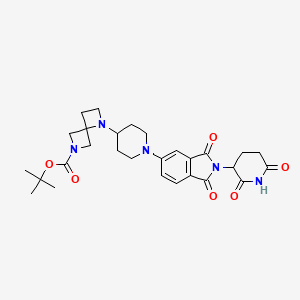
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
